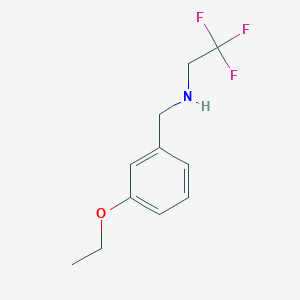

n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

Description

N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is a fluorinated amine derivative featuring a 3-ethoxybenzyl group attached to a trifluoroethylamine backbone. The trifluoroethylamine moiety is notable for its electron-withdrawing properties, metabolic stability, and enhanced binding affinity in enzyme inhibition contexts . The 3-ethoxybenzyl substituent may confer improved solubility and pharmacokinetic profiles compared to halogenated or heterocyclic analogs .

Properties

Molecular Formula |

C11H14F3NO |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C11H14F3NO/c1-2-16-10-5-3-4-9(6-10)7-15-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |

InChI Key |

YNDIJVQWUYDGMF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The most frequently cited route involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine (Figure 1). This one-pot reaction proceeds via imine intermediate formation followed by reduction to the target amine.

Key Reaction Parameters

Mechanistic Insights :

- Imine formation is accelerated by molecular sieves to remove water.

- H-Cube technology (Pd/C, 40–60 bar H₂, 65–100°C) enables continuous-flow reduction, reducing reaction times to 1–2 hours.

Nucleophilic Substitution of 3-Ethoxybenzyl Halides

Reaction Overview

This two-step method involves:

Comparative Studies

| Halide | Base | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|

| Chloride | K₂CO₃ | DMF | 12 | 65% | |

| Bromide | Et₃N | THF | 6 | 78% | |

| Tosylate* | NH₃ (aq.) | DMSO | 3 | 85% |

Tosylation Example:

3-Ethoxybenzyl tosylate reacts with 2,2,2-trifluoroethylamine at 150°C in DMSO, achieving 85% yield after neutralization.

Challenges :

- Competing elimination reactions require careful temperature control.

- Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but complicate purification.

Catalytic Amination of 3-Ethoxybenzyl Alcohol

Ruthenium-Catalyzed Direct Amination

A scalable alternative employs RuCl₂(PPh₃)₃ under hydrogen pressure (2–4 MPa) to directly aminate 3-ethoxybenzyl alcohol with NH₃:

Advantages Over Traditional Methods

- No pre-halogenation : Reduces waste and steps.

- High throughput : Continuous-flow reactors enhance efficiency.

Asymmetric Synthesis and Chiral Resolutions

Diastereomer Separation

- Chiral HPLC : Resolves enantiomers using cellulose-based columns.

- Crystallization : Diastereomeric salts with (+)-CSA show 98% ee in related fluorinated amines.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Purity | Scalability |

|---|---|---|---|

| Reductive Amination | 120–150 | ≥95% | High |

| Nucleophilic Substitution | 90–110 | 85–90% | Moderate |

| Catalytic Amination | 70–85 | ≥97% | Very High |

Chemical Reactions Analysis

Types of Reactions: n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. Therefore, derivatives of this compound are being explored for their therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine, highlighting variations in substituents, synthetic yields, and biological relevance:

Key Research Findings and Substituent Effects

Trifluoroethylamine Backbone

The trifluoroethylamine group is a common pharmacophore in enzyme inhibitors due to its:

- Electron-withdrawing effects : Enhances hydrogen bonding with catalytic residues (e.g., Gly230 in BACE1 inhibitors) .

- Metabolic stability: The CF₃ group reduces oxidative degradation compared to non-fluorinated amines .

Benzyl Substituent Modifications

- 3-Ethoxybenzyl vs. Halogenated Benzyl () : Ethoxy groups improve solubility but may reduce target affinity compared to halogenated analogs (e.g., bromo/fluoro), which enhance lipophilicity and π-π stacking .

Biological Activity

Chemical Structure : The chemical formula of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine can be represented as follows:

- SMILES :

CCOC1=CC=CC=C1C(C(F)(F)F)N - Molecular Weight : Approximately 265.29 g/mol.

Physical Properties :

- Boiling Point : 36-37 °C

- Density : 1.262 g/mL at 20 °C

These properties indicate that the compound is a low-boiling liquid with a relatively high density compared to water.

Research indicates that compounds containing trifluoroethyl groups can interact with biological systems through various mechanisms, including modulation of neurotransmitter systems. For instance, studies on related compounds have shown that they can influence adenylate cyclase activity in the rat striatum, suggesting potential effects on dopamine receptor signaling pathways .

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in the literature; however, analogs containing similar structural motifs have demonstrated notable biological activities:

- Relaxant Effects : Compounds similar to this compound have been shown to produce relaxant effects in isolated vascular tissues, indicating potential applications in treating vascular disorders .

- Dopaminergic Activity : Some studies have suggested that trifluoroethyl derivatives may exhibit weak dopaminergic activity but lack selectivity for dopamine receptors. This could imply a broader range of effects on the central nervous system .

Case Studies and Research Findings

A key study investigated the biological actions of N-trifluoroethyl derivatives and their effects on vascular smooth muscle relaxation. The findings revealed that these compounds could induce vasodilation without significant receptor selectivity, making them candidates for further exploration in cardiovascular therapeutics .

Table 1: Summary of Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for N-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reductive amination between 3-ethoxybenzaldehyde and 2,2,2-trifluoroethylamine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. For example, analogous compounds like N-(3-chlorophenethyl)-4-nitrobenzamide were synthesized via coupling reactions between amines and acyl chlorides, followed by purification via column chromatography . Intermediates are characterized using -NMR, -NMR, and mass spectrometry to confirm structural integrity. Fluorine-specific -NMR is critical for verifying trifluoroethyl group incorporation .

Q. What safety protocols are essential when handling fluorinated amines like this compound?

- Methodological Answer : Fluorinated amines require strict safety measures due to potential toxicity and volatility. Key protocols include:

Q. How can researchers validate the purity of this compound post-synthesis?

- Methodological Answer : Purity is assessed using HPLC with a C18 column (UV detection at 254 nm) and GC-MS for volatile impurities. For fluorinated analogs, -NMR provides additional specificity. X-ray crystallography, as demonstrated for structurally similar amines (e.g., N,N-bis(2,6-difluorobenzyl)-1,3,4-thiadiazol-2-amine), can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do computational methods enhance reaction design for fluorinated amines?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD integrates computational reaction path searches with experimental validation to optimize conditions for fluorinated compounds. Feedback loops between simulations (e.g., Gibbs free energy profiles) and lab data refine yield and selectivity .

Q. What analytical strategies resolve contradictions in spectral data for fluorinated derivatives?

- Methodological Answer : Discrepancies in -NMR peaks (e.g., splitting due to fluorine coupling) are resolved by comparing experimental data with computed chemical shifts (GIAO method). For example, in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, X-ray crystallography confirmed structural assignments when NMR alone was insufficient . Multi-technique validation (e.g., UV, HRMS) is recommended .

Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The strong electron-withdrawing effect of the -CF group increases electrophilicity at the amine center, enhancing reactivity in SN2 reactions. However, steric hindrance from the benzyl group may reduce accessibility. Kinetic studies (e.g., monitoring reaction rates with varying electrophiles) and Hammett plots quantify these effects .

Q. What methodologies address low yields in large-scale synthesis of this amine?

- Methodological Answer : Process optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.